

Preclinical Profile of AUZ454: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746

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Introduction

AUZ454, also known as K03861, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] As a critical regulator of cell cycle progression, CDK2 is a key therapeutic target in oncology. This document provides a comprehensive technical guide to the preclinical data available for AUZ454, summarizing its mechanism of action, in vitro and in vivo activities, and key biopharmaceutical properties. The information is intended to support further research and development of this compound.

Mechanism of Action

AUZ454 functions as a type II inhibitor of CDK2, meaning it binds to the kinase in its inactive, DFG-out conformation. This mode of inhibition involves competition with the binding of the activating cyclin partner.[1][2][4][5] This specific mechanism can confer higher selectivity compared to ATP-competitive type I inhibitors.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of AUZ454.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

Target	Assay Type	Value	Reference
Wild-Type CDK2	Dissociation Constant (Kd)	8.2 nM	[1] [3]
Wild-Type CDK2	Dissociation Constant (Kd)	50 nM	[2] [5] [6]
CDK2 (C118L)	Dissociation Constant (Kd)	18.6 nM	[2] [5] [6]
CDK2 (A144C)	Dissociation Constant (Kd)	15.4 nM	[2] [5] [6]
CDK2 (C118L/A144C)	Dissociation Constant (Kd)	9.7 nM	[2] [5] [6]
CDK2 (C118L/A144C-Cyclin B)	Dissociation Constant (Kd)	134.1 nM	[1]
Ba/F3 cells expressing FLT3-ITD	IC50	~0.001 μ M	[6]
Wild-type Ba/F3 cells	IC50	> 0.1 μ M	[6]
Human Cytomegalovirus (HCMV) replication in primary human monocyte-derived macrophages	IC50	1.028 μ M	[6]

Table 2: In Vitro Cellular Effects

Cell Lines	Treatment	Effect	Reference
Caki-1 and ACHN cells with WTAP overexpression	10-20 μ M for 1, 2, 3, and 4 days	Inhibitory effect on cell proliferation	[1]
Caki-1 and ACHN cells	10 μ M for 24 hours	Decreased colony formation	[1]
Isolated mouse oocytes	10 μ M	Inhibited spindle organization and chromosome alignment in meiosis I, prevented egg activation	[6]

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is a representative method for assessing the effect of AUZ454 on the proliferation of renal cancer cell lines Caki-1 and ACHN with Wilms' tumor 1-associating protein (WTAP) overexpression.

- **Cell Culture:** Caki-1 and ACHN cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of AUZ454 (e.g., 10 μ M and 20 μ M) or vehicle control (e.g., DMSO).
- **Incubation:** The cells are incubated for 1, 2, 3, or 4 days.

- **CCK-8 Assay:** At the end of each incubation period, 10 μ L of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plates are then incubated for 1-4 hours at 37°C.
- **Data Acquisition:** The absorbance at 450 nm is measured using a microplate reader. The inhibitory effect on cell proliferation is calculated as a percentage of the vehicle-treated control.

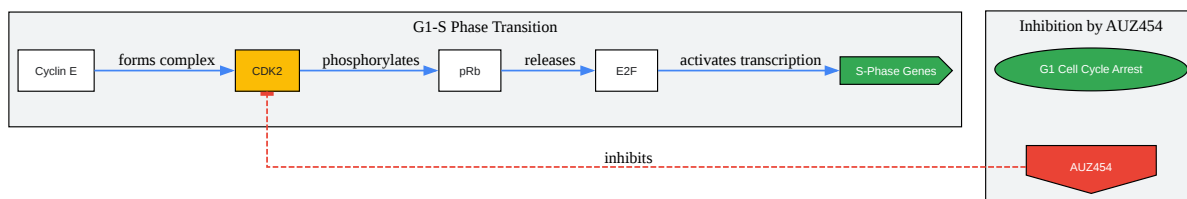
Colony Formation Assay

This protocol describes a typical method to evaluate the long-term effect of AUZ454 on the clonogenic survival of Caki-1 and ACHN cells.

- **Cell Seeding:** Cells are seeded into 6-well plates at a low density (e.g., 500-1000 cells per well) and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with AUZ454 (e.g., 10 μ M) or vehicle control for 24 hours.
- **Recovery:** After the 24-hour treatment, the medium is replaced with fresh, drug-free medium.
- **Colony Growth:** The cells are allowed to grow for an additional 10-14 days, with the medium being changed every 3-4 days, until visible colonies are formed.
- **Staining and Quantification:** The colonies are fixed with methanol and stained with 0.5% crystal violet. The number of colonies (typically defined as clusters of ≥ 50 cells) in each well is counted. The colony formation is expressed as a percentage relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

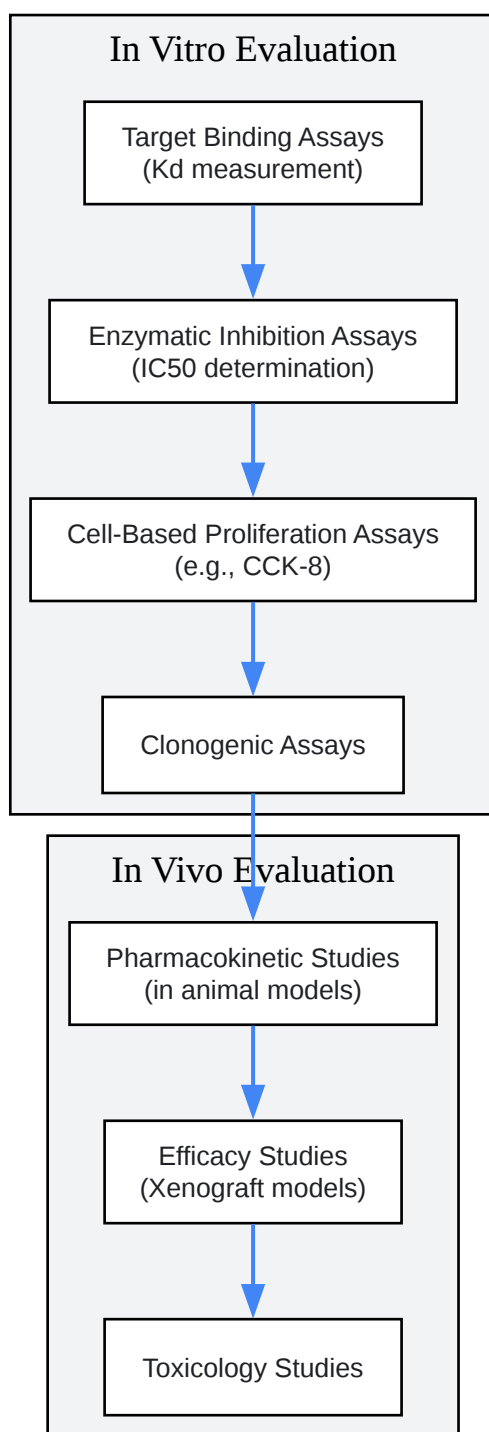
AUZ454 Mechanism of Action in Cell Cycle Control



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Caption: Mechanism of AUZ454 in inducing G1 cell cycle arrest by inhibiting the CDK2/Cyclin E complex.

Preclinical Evaluation Workflow for AUZ454



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Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor like AUZ454.

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Email: info@benchchem.com